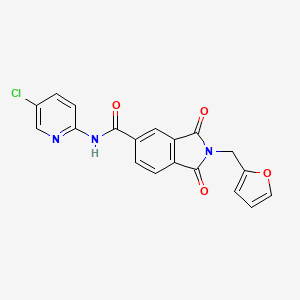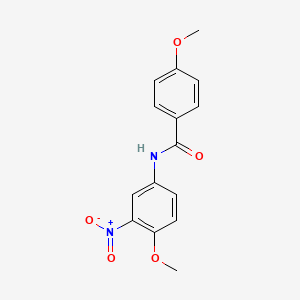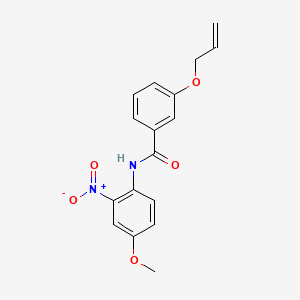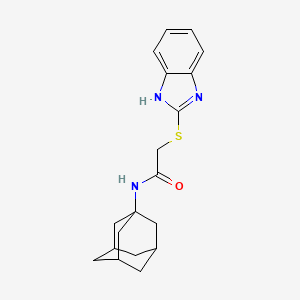![molecular formula C17H26ClNO2 B4411444 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride
Overview
Description
4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride, also known as PEPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. PEPA is a positive allosteric modulator of AMPA receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Mechanism of Action
4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride acts as a positive allosteric modulator of AMPA receptors, which means that it enhances the activity of these receptors by binding to a site distinct from the agonist binding site. This results in an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), which are the electrical signals that are generated when neurotransmitters bind to AMPA receptors.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic transmission and plasticity in various brain regions, including the hippocampus and the prefrontal cortex. In addition, this compound has been shown to improve learning and memory in animal models, suggesting that it may have potential therapeutic applications in the treatment of cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride in lab experiments is its specificity for AMPA receptors, which allows researchers to selectively modulate the activity of these receptors without affecting other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which can be a concern when using high concentrations of the compound.
Future Directions
There are several future directions for research on 4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride and its potential applications in neuroscience. One area of interest is the development of more selective and potent modulators of AMPA receptors, which could have therapeutic applications in the treatment of cognitive disorders. Another area of interest is the investigation of the role of AMPA receptors in the regulation of mood and emotion, which could have implications for the treatment of mood disorders such as depression and anxiety. Finally, the development of imaging techniques that can visualize the activity of AMPA receptors in vivo could provide valuable insights into the mechanisms underlying synaptic plasticity and memory formation.
Scientific Research Applications
4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride has been widely used in neuroscience research as a tool to study the function of AMPA receptors. AMPA receptors are involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By modulating the activity of AMPA receptors, this compound can be used to investigate the mechanisms underlying synaptic plasticity and memory formation.
properties
IUPAC Name |
4-[4-(2-piperidin-1-ylethoxy)phenyl]butan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-15(19)5-6-16-7-9-17(10-8-16)20-14-13-18-11-3-2-4-12-18;/h7-10H,2-6,11-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSUEDZPFIJKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OCCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-morpholinyl)ethyl][(5-phenyl-2-furyl)methyl]amine dihydrochloride](/img/structure/B4411369.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B4411379.png)
![N-[4-(4-morpholinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4411387.png)
![2-[3-(acetylamino)phenoxy]-N-2-biphenylylacetamide](/img/structure/B4411395.png)
![4-[3-(6-chloro-2,3-dimethylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4411396.png)

![[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B4411403.png)


![3-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4411420.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4411429.png)
![4-{4-[3-(4-morpholinyl)propoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411475.png)